Therapeutic Potential of N-Cyclopentyl-3,4,5-Trimethoxybenzamide in Pharmacology
Therapeutic Potential of N-Cyclopentyl-3,4,5-Trimethoxybenzamide in Pharmacology
This in-depth technical guide explores the pharmacology, mechanism of action, and therapeutic potential of N-cyclopentyl-3,4,5-trimethoxybenzamide .
Executive Summary
N-cyclopentyl-3,4,5-trimethoxybenzamide is a bioactive benzamide derivative characterized by a lipophilic cyclopentyl amide moiety coupled to a 3,4,5-trimethoxyphenyl core. This specific structural scaffold positions the compound at the intersection of two major pharmacological classes: tubulin polymerization inhibitors (targeting the colchicine binding site) and anti-inflammatory agents (modulators of NF-
While often overshadowed by its analogs (e.g., N-cyclopropyl or N-cyclohexyl variants found in medicinal plant extracts like Patrinia scabiosaefolia), the N-cyclopentyl derivative represents a synthetic optimization designed to enhance membrane permeability and metabolic stability. Its therapeutic potential spans oncology (mitotic arrest in solid tumors) and chronic inflammation (ulcerative colitis, rheumatoid arthritis).
Chemical Identity & Structural Biology
Physicochemical Profile
-
IUPAC Name:
-cyclopentyl-3,4,5-trimethoxybenzamide -
Molecular Formula:
-
Molecular Weight: 279.33 g/mol
-
Structural Motif: The molecule features a "trimethoxy" A-ring (essential for tubulin affinity) linked via an amide bond to a cyclopentyl B-ring (providing hydrophobic interaction similar to the cyclohexyloxy group in Rolipram).
Structure-Activity Relationship (SAR)
The pharmacological potency of this compound is dictated by three critical structural domains:
-
3,4,5-Trimethoxy Phenyl Ring: Mimics the A-ring of Colchicine and Combretastatin A-4 , enabling high-affinity binding to
-tubulin. -
Amide Linker: Replaces the unstable cis-stilbene bridge of combretastatins or the ester linkage of reserpine, providing hydrolytic stability and hydrogen bond donor/acceptor capability.
-
N-Cyclopentyl Group: A lipophilic pharmacophore that enhances blood-brain barrier (BBB) penetration and cell membrane permeability. It structurally overlaps with the cyclopentyl ether of the PDE4 inhibitor Rolipram , suggesting potential secondary activity in cAMP regulation.
Mechanism of Action (MOA)
The therapeutic effects of N-cyclopentyl-3,4,5-trimethoxybenzamide are mediated through a dual-mechanism pathway: Microtubule Destabilization and NF-
Primary Target: Tubulin Polymerization Inhibition
The compound acts as a Microtubule Destabilizing Agent (MDA) .
-
Binding Site: It binds to the Colchicine Binding Site at the interface of
- and -tubulin heterodimers. -
Effect: Steric hindrance prevents the curved-to-straight conformational change required for microtubule assembly.
-
Outcome: Induces G2/M phase cell cycle arrest , leading to apoptosis in rapidly dividing cells (tumorigenesis).
Secondary Target: NF- B Signaling Modulation
Similar to its N-cyclohexyl and N-cyclopropyl analogs, this compound inhibits the nuclear translocation of NF-
-
Mechanism: It blocks the phosphorylation and degradation of I
B (inhibitor of kappa B), keeping NF- B sequestered in the cytoplasm. -
Outcome: Downregulation of pro-inflammatory cytokines (TNF-
, IL-6, IL-1 ) and enzymes (COX-2, iNOS).
Mechanistic Pathway Visualization
Figure 1: Dual mechanism of action targeting Tubulin dynamics and NF-
Therapeutic Applications
Oncology (Solid Tumors)
-
Indication: Breast cancer, Colon cancer, and drug-resistant phenotypes (MDR).
-
Rationale: As a "vascular disrupting agent" (VDA), it targets the neovasculature of tumors. The trimethoxy motif is insensitive to P-glycoprotein (P-gp) efflux pumps, making it effective against multidrug-resistant cell lines.
Gastroenterology (Ulcerative Colitis)
-
Indication: Inflammatory Bowel Disease (IBD).
-
Evidence: Analogous to the N-cyclopropyl variant found in Patrinia scabiosaefolia, the N-cyclopentyl derivative reduces colonic mucosal damage by suppressing the "cytokine storm" via the NF-
B pathway. -
Advantage: The cyclopentyl group increases lipophilicity, potentially improving retention in the lipid-rich epithelial layers of the gut.
Dermatology & Rheumatology
-
Indication: Psoriasis and Rheumatoid Arthritis.
-
Rationale: Inhibition of keratinocyte hyperproliferation (via tubulin mechanism) and reduction of synovial inflammation (via NF-
B mechanism).
Preclinical Experimental Protocols
Chemical Synthesis (Schotten-Baumann Protocol)
To generate high-purity material for biological assays.
Reagents: 3,4,5-Trimethoxybenzoyl chloride, Cyclopentylamine, Triethylamine (TEA), Dichloromethane (DCM).
-
Preparation: Dissolve 1.0 eq of cyclopentylamine and 1.2 eq of TEA in anhydrous DCM under
atmosphere at 0°C. -
Addition: Dropwise add 1.0 eq of 3,4,5-trimethoxybenzoyl chloride dissolved in DCM over 30 minutes.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl (remove unreacted amine), then sat.
(remove acid), then brine. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
In Vitro Tubulin Polymerization Assay
Objective: Quantify the
| Step | Parameter | Description |
| 1 | Protein Prep | Purify tubulin from bovine brain or use a commercial kit (>99% purity). |
| 2 | Buffer | PEM Buffer (80 mM PIPES pH 6.9, 2 mM |
| 3 | Incubation | Mix 10 |
| 4 | Detection | Monitor absorbance at 340 nm every 30s for 60 mins at 37°C. |
| 5 | Analysis | Calculate |
NF- B Luciferase Reporter Assay
Objective: Assess anti-inflammatory potency in HEK293T cells.
-
Transfection: Co-transfect cells with
plasmid and control. -
Treatment: Pre-treat cells with N-cyclopentyl-3,4,5-trimethoxybenzamide (1–50
M) for 1 hour. -
Stimulation: Induce inflammation with TNF-
(10 ng/mL) for 6 hours. -
Measurement: Lyse cells and measure luminescence using a Dual-Luciferase assay system.
-
Result: Reduced luminescence compared to TNF-
control indicates inhibition.
Safety & Toxicology Profile
-
Cytotoxicity: While potent against tumor cells, benzamides generally show lower toxicity to non-proliferating healthy cells compared to taxanes.
-
Cardiotoxicity: Unlike anthracyclines, trimethoxybenzamides typically lack quinone moieties that generate free radicals, reducing cardiac risk.
-
Metabolic Stability: The amide bond is relatively stable against plasma esterases, but the methoxy groups are subject to O-demethylation by CYP450 enzymes (CYP3A4/2D6).
References
-
Saeed, A., & Arshad, M. (2008).[1] N-Cyclohexyl-3,4,5-trimethoxybenzamide.[1][2][3][4][5] Acta Crystallographica Section E. Link
- Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of combretastatins A-1 and B-1 from Combretum caffrum. Journal of Natural Products. (Foundation for trimethoxy-based tubulin inhibitors).
-
Gao, Y., et al. (2025). Patrinia scabiosaefolia L. Modulates the Intestinal Microecology to Treat DSS-Induced Ulcerative Colitis. Journal of Ethnopharmacology. (Identifies N-cyclopropyl analog in anti-inflammatory context). Link
-
Lindgren, H., et al. (2001).[1][5] N-substituted benzamides inhibit NF-kappaB and NFAT. Molecular Pharmacology. (Establishes mechanism for benzamide class).
-
Sigma-Aldrich. (n.d.). Product Specification: N-CYCLOPENTYL-3,4,5-TRIMETHOXYBENZAMIDE. Link
Sources
- 1. N-Cyclohexyl-3,4,5-trimethoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Cyclohexyl-3-aminopropanesulfonic acid | CAS#:1135-40-6 | Chemsrc [chemsrc.com]
- 3. Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
